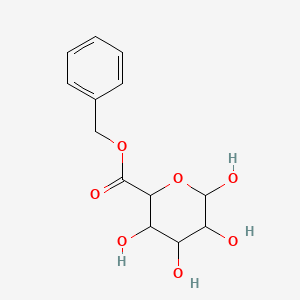
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyridine ring, along with two carboxylic acid groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid typically involves the cyclopropylation of pyridine derivatives followed by esterification. One common method includes the reaction of cyclopropyl bromide with pyridine-2,3-dicarboxylic acid under basic conditions to introduce the cyclopropyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Pyridine-2,3-dicarboxylic acid: Lacks the cyclopropyl and ester groups, making it less hydrophobic and potentially less bioactive.
Pyridine-2,6-dicarboxylic acid dimethyl ester: Similar ester functionality but different positioning of carboxylic acids, leading to different chemical properties and reactivity.
Cyclopropyl-pyridine derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique chemical and biological properties
Uniqueness: 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid stands out due to the presence of both the cyclopropyl group and the methyl ester, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-cyclopropyl-2-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)9-7(10(13)14)4-5-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
STWCBTUPYZCFGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8287088.png)



![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)





![1-N-[6-ethylthieno[2,3-d]pyrimidin-4-yl]cyclohexane-1,4-diamine](/img/structure/B8287186.png)
![2,8-Dimethoxycarbonyl-4,6-dihydroxy-10-methylpyrido[3,2-g]quinoline](/img/structure/B8287194.png)
